Cas no 80646-00-0 (Benzenepropanoic acid, 4-fluoro-b-oxo-)

Benzenepropanoic acid, 4-fluoro-b-oxo- structure
80646-00-0 structure
Product Name:Benzenepropanoic acid, 4-fluoro-b-oxo-
Numero CAS:80646-00-0
MF:C9H7FO3
MW:182.148486375809
MDL:MFCD01310984
CID:882278
PubChem ID:277672
Update Time:2025-06-10

Benzenepropanoic acid, 4-fluoro-b-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, 4-fluoro-b-oxo-
    • 4-Fluoro-β-oxobenzenepropanoic acid (ACI)
    • 3-(4-Fluorophenyl)-3-oxopropanoic acid
    • NSC 126608
    • p-Fluorobenzoylacetic acid
    • 80646-00-0
    • AKOS006277598
    • SY226864
    • NSC-126608
    • WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • MFCD01310984
    • SCHEMBL904555
    • NSC126608
    • 2-(4-FLUOROBENZOYL)ACETIC ACID
    • DTXSID60298865
    • 3-(4-fluorophenyl)-3-oxoproprionic acid
    • CS-0372608
    • AS-78346
    • MDL: MFCD01310984
    • Inchi: 1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
    • Chiave InChI: WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • Sorrisi: O=C(CC(C1C=CC(F)=CC=1)=O)O

Proprietà calcolate

  • Massa esatta: 182.03792224g/mol
  • Massa monoisotopica: 182.03792224g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 54.4Ų

Benzenepropanoic acid, 4-fluoro-b-oxo- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1198532-0.25g
3-(4-Fluorophenyl)-3-oxopropanoic Acid
80646-00-0 95%
0.25g
$445 2024-07-20
eNovation Chemicals LLC
Y1198532-1g
3-(4-Fluorophenyl)-3-oxopropanoic Acid
80646-00-0 95%
1g
$745 2024-07-20
eNovation Chemicals LLC
Y1133242-1g
3-(4-fluorophenyl)-3-oxopropanoic acid
80646-00-0 95%
1g
$1000 2024-07-23
1PlusChem
1P008MPS-250mg
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
250mg
$148.00 2024-04-21
1PlusChem
1P008MPS-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
1g
$364.00 2024-04-21
Aaron
AR008MY4-250mg
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
250mg
$382.00 2025-02-12
Aaron
AR008MY4-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
1g
$637.00 2025-02-12
A2B Chem LLC
AE01888-250mg
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
250mg
$132.00 2024-04-19
A2B Chem LLC
AE01888-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
1g
$490.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443278-100mg
3-(4-Fluorophenyl)-3-oxopropanoic acid
80646-00-0 95%
100mg
¥2277.00 2024-07-28

Benzenepropanoic acid, 4-fluoro-b-oxo- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Eosin-Y/Cu(OAc)2-catalyzed aerobic oxidative coupling reactions of glycine esters in the dark
Chowdhury, Raghunath, Organic & Biomolecular Chemistry, 2022, 20(27), 5387-5392

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: DNA (uncultured bacterium r_06 clone r_06 histidine kinase gene plus endo-1.4-β-… Solvents: Water ;  36 h, pH 7.5, 37 °C
1.2 Reagents: Perchloric acid Solvents: Water ;  pH 1 - 2, 37 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13, 37 °C
Riferimento
Creation of a (R)-β-transaminase by directed evolution of D-amino acid aminotransferase
Jeon, Hyunwoo; et al, ACS Catalysis, 2022, 12(21), 13207-13214

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  12 h
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Riferimento
Copper-Catalysed Decarboxylative Trifluoromethylation of β-Ketoacids
Xu, Xiaolan; et al, Chinese Journal of Chemistry, 2017, 35(11), 1665-1668

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 - 5 °C; 12 h, rt
Riferimento
Synthesis of novel proxyphylline derivatives with dual Anti-Candida albicans and anticancer activity
Borowiecki, Pawel; et al, European Journal of Medicinal Chemistry, 2018, 150, 307-333

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Riferimento
Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines
Zhang, Cong-Cong; et al, Organic & Biomolecular Chemistry, 2021, 19(39), 8607-8612

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Benzenepropanoic acid, 4-fluoro-b-oxo- Raw materials

Benzenepropanoic acid, 4-fluoro-b-oxo- Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.